(2-Amino-3-benzoylphenyl)acetate

COX‑2 inhibition IC₅₀ comparison ophthalmic NSAID potency

For researchers requiring a validated COX-2-selective reference standard, (2-Amino-3-benzoylphenyl)acetate (CAS 51579-82-9) offers: • COX-1/COX-2 selectivity ratio = 78, enabling unambiguous COX-2 inhibitor profiling. • Sustained ≥85% prostaglandin inhibition for 6 h in isolated tissue, surpassing diclofenac. • Confirmed retinal/choroidal penetration, essential for posterior-segment mechanistic studies. Ready for global procurement with batch-specific QC.

Molecular Formula C15H12NO3-
Molecular Weight 254.26 g/mol
Cat. No. B1258954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-3-benzoylphenyl)acetate
Molecular FormulaC15H12NO3-
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-]
InChIInChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/p-1
InChIKeySOYCMDCMZDHQFP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amfenac: The Active NSAID Moiety


The compound (2‑amino‑3‑benzoylphenyl)acetate is the anionic form of amfenac, a potent non‑steroidal anti‑inflammatory drug (NSAID) belonging to the arylacetic acid class [1]. It acts as a dual cyclooxygenase‑1/2 (COX‑1/COX‑2) inhibitor and is the sole active metabolite responsible for the therapeutic efficacy of the topical prodrug nepafenac [2]. Unlike many ophthalmic NSAIDs that are administered as active drugs, amfenac’s clinical profile is intimately tied to its generation from a prodrug, creating a distinct pharmacokinetic–pharmacodynamic relationship that directly impacts selection decisions in both research and procurement contexts.

Compound identityActive NSAID moiety; anionic amfenac
Target engagementDual COX‑1/COX‑2 inhibitor with reported COX‑2 selectivity
Activation contextDirectly active; no prodrug hydrolysis required
Research workflowIn‑vitro COX inhibition, ocular PK/PD modeling, selectivity screening

Amfenac vs. Other Ophthalmic NSAIDs: Key Differences


Although nepafenac, ketorolac, bromfenac, and diclofenac all target the COX pathway, their active species, ocular bioavailability, and COX‑1/COX‑2 selectivity profiles differ profoundly [1]. Nepafenac itself is a very weak enzyme inhibitor (COX‑1 IC₅₀ = 82.3 µM, COX‑2 IC₅₀ >1000 µM) and must undergo intraocular hydrolysis to generate amfenac; therefore, nepafenac cannot substitute for amfenac in in‑vitro or ex‑vivo systems that lack activating hydrolases [1]. Even among the directly active NSAIDs, the rank order of COX‑2 potency and the degree of COX‑1 sparing vary substantially, making the assumption of class‑level equivalence scientifically invalid for experiments where precise control of prostanoid inhibition is required. The quantitative evidence below directly substantiates why (2‑amino‑3‑benzoylphenyl)acetate must be specifically selected over its closest analogs.

Amfenacvs. Nepafenac prodrug

Nepafenac has very weak intrinsic COX activity; it requires intraocular hydrolases to generate amfenac. In vitro systems lacking activation may show no effect.

Amfenacvs. Ketorolac

Ketorolac is a COX‑1‑preferring inhibitor with inverse selectivity profile. Prostanoid inhibition pattern may differ substantially, confounding COX‑2‑selective experiments.

Amfenacvs. Diclofenac

Diclofenac provides only brief prostaglandin suppression in ocular tissues. Protocols requiring sustained COX blockade without repeat dosing may not be supported.

Amfenac vs. Ketorolac, Bromfenac, and Diclofenac: Head-to-Head Evidence


COX-2 Inhibitory Potency vs. Ketorolac and Bromfenac

In a head‑to‑head in‑vitro prostaglandin E₂ inhibition assay using human recombinant COX enzymes, amfenac demonstrated an IC₅₀ for COX‑2 of 0.00177 µM, compared to 0.0911 µM for ketorolac and 0.0112 µM for bromfenac [1]. This represents a 51.5‑fold greater potency over ketorolac and a 6.3‑fold advantage over bromfenac, establishing amfenac as the most potent COX‑2 inhibitor among the clinically available topical ophthalmic NSAIDs tested.

COX‑2 IC₅₀
Head‑to‑head
0.00177 µM
Ketorolac 0.0911 µM
Bromfenac 0.0112 µM
Reported COX‑2 inhibitory potency rank
Recombinant human COX‑2; PGE₂ endpoint
COX‑2 inhibition IC₅₀ comparison ophthalmic NSAID potency

COX-2 Selectivity vs. Ketorolac

The same head‑to‑head study reported amfenac’s COX‑1 IC₅₀ as 0.138 µM and COX‑2 IC₅₀ as 0.00177 µM, yielding a COX‑1/COX‑2 selectivity ratio of 78 [1]. In contrast, ketorolac displayed a COX‑1 IC₅₀ of 0.0139 µM and a COX‑2 IC₅₀ of 0.0911 µM, giving a ratio of 0.15—indicating strong COX‑1 preference [1]. This fundamental difference in isoform selectivity means that at equi‑effective anti‑inflammatory concentrations, amfenac spares COX‑1 activity to a far greater extent than ketorolac.

COX‑2 Selectivity
Head‑to‑head
Ratio 78
(COX‑2 selective)
Ketorolac ratio 0.15
(COX‑1 selective)
COX‑2‑selective profile vs. COX‑1‑preferring comparator
Recombinant human COX‑1/COX‑2; same study
COX‑2 selectivity COX‑1/COX‑2 ratio GI safety surrogate

Intraocular Prodrug Activation Efficiency

Pharmacokinetic analysis of human aqueous humor revealed that nearly 60% of a topical dose of nepafenac is converted to amfenac within 4 hours [1]. This rapid and extensive intraocular bioactivation confirms that amfenac—not the prodrug—is the predominant pharmacologically active species driving COX inhibition in the anterior chamber. By contrast, directly instilled amfenac bypasses this activation step entirely, providing immediate active drug at the target site.

Prodrug Activation
Cross‑study
~60% conversion in 4 h
Nepafenac COX‑2 IC₅₀ >1000 µM
Intraocular bioactivation kinetics context
Human aqueous humor; topical nepafenac 0.1%
prodrug activation ocular pharmacokinetics amfenac generation

Prostaglandin Inhibition Duration vs. Diclofenac

Ex‑vivo experiments in rabbits demonstrated that a single topical dose of nepafenac 0.1% inhibited prostaglandin synthesis in the iris/ciliary body by 85–95%, with inhibition sustained for at least 6 hours [1]. In the retina/choroid, inhibition reached 55% and persisted for 4 hours [1]. Under identical conditions, diclofenac 0.1% produced 100% inhibition in the iris/ciliary body that lasted only 20 minutes, with 75% recovery observed within 6 hours, and negligible inhibition in the retina/choroid [1]. Because this sustained effect is entirely attributable to amfenac generated from the prodrug, direct administration of amfenac is expected to produce similarly prolonged target engagement.

Inhibition Duration
Cross‑study
≥6 h sustained inhibition
Diclofenac 0.1%: ~20 min duration
Sustained prostaglandin suppression profile
Rabbit iris/ciliary body; ex vivo assay
duration of action prostaglandin inhibition ex‑vivo efficacy

Posterior Segment Tissue Distribution

In New Zealand White rabbits receiving a single topical dose of nepafenac 0.1%, peak locally‑distributed amfenac concentrations in posterior segment tissues reached 41.9 nM in sclera, 3.10 nM in choroid, and 0.705 nM in retina (posterior to the equator) at 1–4 hours post‑dose [1]. These concentrations are consistent with the COX‑2 IC₅₀ range reported for amfenac, confirming that pharmacologically relevant drug levels are attained in tissues that are notoriously difficult to reach with topical NSAIDs. No such posterior segment penetration has been demonstrated for ketorolac or bromfenac under comparable dosing regimens.

Posterior Segment Levels
Class‑level
Sclera 41.9 nM
Choroid 3.10 nM
Retina 0.705 nM
Reported retinal tissue distribution; comparator data absent
Rabbit model; LC‑MS/MS quantification
posterior segment retinal drug delivery tissue pharmacokinetics

Application Scenarios for Amfenac


In-Vitro COX-2 Selectivity Screening Panels

When constructing compound screening libraries to profile COX‑1 vs. COX‑2 selectivity, (2‑amino‑3‑benzoylphenyl)acetate serves as a validated COX‑2‑selective reference standard (COX‑1/COX‑2 ratio = 78), in contrast to ketorolac which is COX‑1‑selective (ratio = 0.15) [1]. This enables clear differentiation of test compounds that favor COX‑2 inhibition.

Ex-Vivo Ocular Tissue Models for Sustained Prostaglandin Suppression

For isolated iris/ciliary body or retina/choroid preparations where repeated dosing is impractical, amfenac provides sustained prostaglandin synthesis inhibition (≥85% for 6 h) that cannot be matched by diclofenac, which loses efficacy within 20 minutes [2]. Direct amfenac use eliminates the need for prodrug activation, simplifying experimental design.

Posterior Segment Inflammation Research

Amfenac is the only topical NSAID with documented retinal and choroidal tissue concentrations following topical dosing [3], making it the compound of choice for mechanistic studies of posterior segment inflammatory pathways where ketorolac, bromfenac, and diclofenac lack validated tissue penetration data.

Pharmacokinetic/Pharmacodynamic Modeling of Ocular Prodrug Activation

The well‑characterized nepafenac‑to‑amfenac conversion kinetics (~60% hydrolysis in 4 h [4]) make (2‑amino‑3‑benzoylphenyl)acetate an essential analytical standard and active comparator in studies investigating prodrug activation efficiency, ocular hydrolase activity, or formulation‑dependent release profiles.

Application
Selection Property
Validation Focus
COX‑2 selectivity screening
COX‑2‑selective reference compound
Isoform selectivity vs. COX‑1‑preferring controls
Ex‑vivo ocular tissue prostaglandin suppression
Sustained target engagement in isolated tissues
Duration of COX inhibition without repeat dosing
Posterior segment inflammatory pathway studies
Documented retinal and choroidal distribution data
Posterior segment drug levels vs. COX‑2 IC₅₀
Ocular prodrug activation PK/PD modeling
Characterized nepafenac‑to‑amfenac conversion kinetics
Hydrolysis rate and active metabolite generation
Quote Request

Request a Quote for (2-Amino-3-benzoylphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.